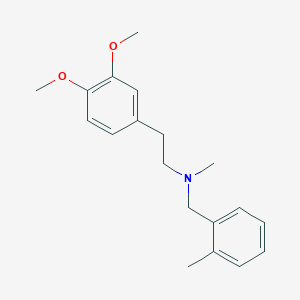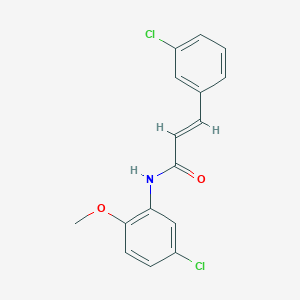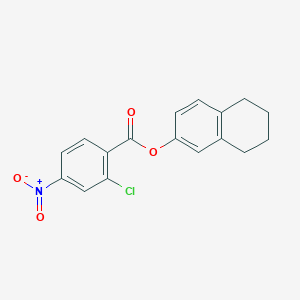
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-methylbenzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-methylbenzyl)ethanamine, commonly known as DMMDA-2, is a synthetic compound that belongs to the phenethylamine class of drugs. It is structurally similar to other psychedelic compounds such as mescaline and 2C-B. DMMDA-2 is known for its potent psychoactive effects, and it has been the subject of scientific research since its discovery in the 1970s. In
科学研究应用
DMMDA-2 has been used in various scientific research studies to investigate its psychoactive effects and potential therapeutic applications. It has been found to exhibit potent psychedelic effects, including visual hallucinations, altered perception of time, and changes in mood and thought processes. DMMDA-2 has also been studied for its potential use in the treatment of mental health disorders such as depression and anxiety.
作用机制
The exact mechanism of action of DMMDA-2 is not fully understood. However, it is believed to act primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. This results in the activation of various signaling pathways in the brain, leading to the observed psychoactive effects.
Biochemical and Physiological Effects:
DMMDA-2 has been found to have a range of biochemical and physiological effects. It has been shown to increase levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. DMMDA-2 has also been found to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate.
实验室实验的优点和局限性
DMMDA-2 has several advantages for use in lab experiments. It is a potent and selective serotonin receptor agonist, making it a useful tool for investigating the role of the serotonin system in various physiological and pathological processes. However, there are also limitations to using DMMDA-2 in lab experiments. Its potent psychoactive effects can make it difficult to control for confounding variables, and it may not be suitable for use in certain experimental designs.
未来方向
There are several future directions for research on DMMDA-2. One area of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. Further studies are needed to fully understand the therapeutic potential of DMMDA-2 and to develop safe and effective treatment protocols. Additionally, more research is needed to fully understand the mechanism of action of DMMDA-2 and its effects on the brain and body. This could lead to the development of new drugs that target the serotonin system for the treatment of various disorders.
合成方法
DMMDA-2 can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenylacetonitrile with N-methyl-2-methylbenzylamine. The resulting product is then reduced using lithium aluminum hydride to yield DMMDA-2. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(2-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15-7-5-6-8-17(15)14-20(2)12-11-16-9-10-18(21-3)19(13-16)22-4/h5-10,13H,11-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGIVZJUFPOGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5745468.png)
![2-[(1-pyrrolidinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5745474.png)


![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)


![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)
![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)

![2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5745569.png)